Fructone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Anti-diabetic Potential

Studies suggest that fructone might possess anti-diabetic properties. Research has shown that fructone can:

- Reduce blood sugar levels: A study published in the journal "Metabolism" found that consuming fructone alongside a high-carbohydrate meal resulted in significantly lower blood sugar levels compared to consuming the meal alone. [Source: ]

- Improve insulin sensitivity: Another study published in "Molecular Nutrition & Food Research" demonstrated that fructone supplementation could enhance insulin sensitivity in mice fed a high-fat diet. [Source: ]

Prebiotic Effects

Fructone exhibits prebiotic properties, meaning it can selectively promote the growth of beneficial gut bacteria. Studies have shown that fructone supplementation can:

- Increase Bifidobacteria and Lactobacilli: These are beneficial bacterial strains known to contribute to gut health and immune function. [Source: ]

- Improve gut barrier function: Fructone may help strengthen the gut barrier, which plays a crucial role in preventing the entry of harmful pathogens into the bloodstream. [Source: ]

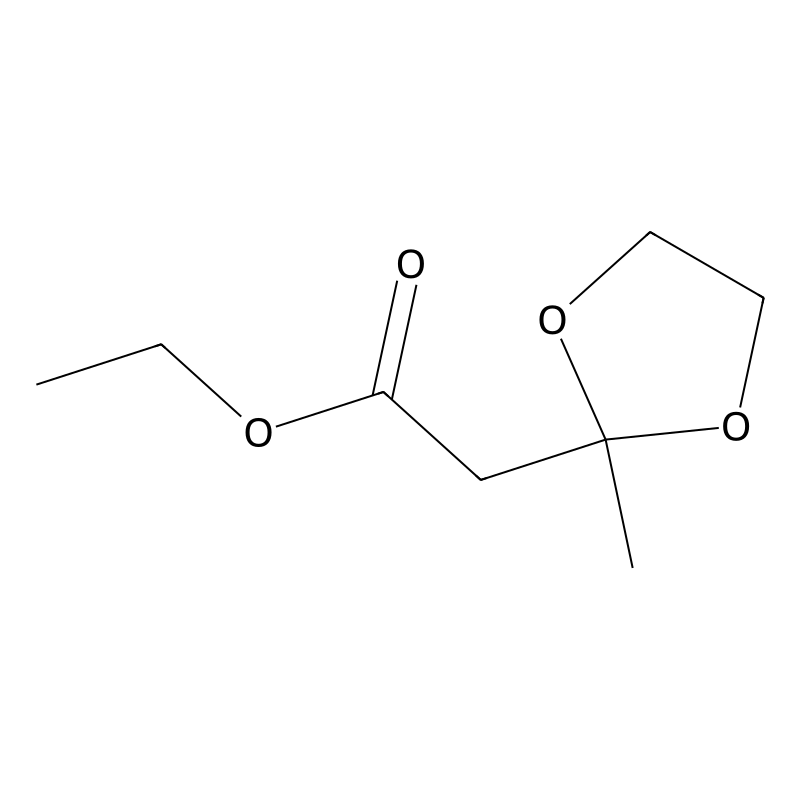

Fructone, chemically known as ethyl 2-methyl-1,3-dioxolan-2-acetate, is a compound recognized for its distinctive apple-like fragrance. This compound is classified as a flavoring agent and is widely utilized in various industries including food, cosmetics, and pharmaceuticals. Its pleasant aroma makes it a popular choice in the fragrance industry, contributing to products such as perfumes and scented household items . Fructone is characterized by its unique structure, which includes a dioxolane ring that contributes to its aromatic properties.

Fructone does not have a known mechanism of action in biological systems. Its primary function is as a fragrance ingredient, and its interaction is mainly with olfactory receptors in the nose.

While extensive safety data is not readily available, fructone is generally considered safe for use in cosmetic applications at recommended concentrations []. However, as with any chemical compound, it's crucial to handle it with care following recommended safety protocols for laboratory chemicals.

Please note:

- This information is not intended for medical or cosmetic advice.

- Always refer to safety data sheets (SDS) and relevant regulations before handling any chemical compound.

Fructone can be synthesized primarily through the acetalization reaction, where ethyl acetoacetate reacts with ethylene glycol or 1,2-propanediol in the presence of acid catalysts. The general reaction can be summarized as follows:

Several catalysts have been employed for this reaction, including sulfuric acid, hydrochloric acid, and more environmentally friendly options like ionic liquids . The use of ionic liquids has shown to enhance selectivity and yield while allowing for catalyst recycling .

The synthesis of fructone can be achieved through various methods:

- Acetalization Reaction: This is the most common method where ethyl acetoacetate reacts with ethylene glycol or 1,2-propanediol under acidic conditions. The reaction conditions can vary:

- Use of Ionic Liquids: Recent advancements have introduced ionic liquids as catalysts, which offer benefits such as high catalytic activity and reusability without significant loss in performance .

- Alternative Methods: Other methods include the hydrothermal carbonization of furaldehyde combined with hydroxyethylsulfonic acid to create effective catalysts for fructone synthesis .

Fructone's applications span multiple industries:

- Food Industry: Used as a flavoring agent in various food products due to its appealing scent.

- Cosmetics and Fragrances: Commonly found in perfumes and scented products.

- Pharmaceuticals: Employed in formulations requiring pleasant aromas.

- Household Products: Incorporated into air fresheners and cleaning products for its fragrance .

Fructone shares similarities with several other compounds that also possess appealing scents. Here are some comparable compounds:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Ethyl Acetate | Ethyl acetate | Common solvent; fruity smell; widely used. |

| Isoamyl Acetate | 3-Methylbutyl acetate | Banana-like aroma; used in food flavoring. |

| Limonene | C10H16 | Citrus scent; used in cleaning products. |

| Ethyl Butyrate | Ethyl butanoate | Pineapple-like aroma; used in beverages. |

Uniqueness of Fructone

Fructone's uniqueness lies in its specific dioxolane structure which imparts a distinct apple fragrance not commonly found in other similar compounds. Unlike ethyl acetate or isoamyl acetate, which have broader fruity profiles, fructone's specific scent makes it particularly valuable in applications requiring a precise aromatic character .

Physical Description

Clear colourless liquid; Strong fruity apple green sweet woody aroma

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1621 of 1662 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

fragrances

1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester: ACTIVE